molecular formula C30H22BrN3O B2571214 6-bromo-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 391230-04-9

6-bromo-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No. B2571214
CAS RN: 391230-04-9
M. Wt: 520.43
InChI Key: WBQGSNNXJZPPQV-UHFFFAOYSA-N
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Description

6-bromo-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, also known as BDPPQ, is a synthetic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Antifungal Applications

A comprehensive review of small molecules tested against Fusarium oxysporum f. sp. Albedinis highlighted the significance of synthetic compounds, including various classes with antifungal activities. The study delves into the structure-activity relationships (SAR) of these compounds, indicating that specific pharmacophore sites common among them play a crucial role in their biological activity against fungal pathogens. This suggests that compounds with similar structural features may hold potential in antifungal research and applications (Kaddouri et al., 2022).

Organic Optoelectronics

In the realm of organic optoelectronics, materials based on the BODIPY platform have been identified as promising for various applications, including sensors and organic light-emitting diodes (OLEDs). The structural design and synthesis of BODIPY-based organic semiconductors are crucial for enhancing their application in OLED devices. This review suggests that compounds with complex molecular structures, akin to the specified compound, might find applications in the development of new optoelectronic materials (Squeo & Pasini, 2020).

Heterocyclic Chemistry in Pharmacology

Heterocyclic compounds, particularly those containing pyrazole rings, are of significant interest in pharmacology due to their wide range of biological activities. A comprehensive review on pyrazole and its pharmacological properties discusses the synthetic approaches, structure, physical and chemical properties, and various biological activities of pyrazole heterocyclic ring structures. This highlights the potential of compounds with heterocyclic rings, such as the one , in the development of pharmaceuticals (Bhattacharya et al., 2022).

Antioxidant Activity Assays

The study of antioxidants and the methods used to determine antioxidant activity is crucial in fields ranging from food engineering to medicine. A review of analytical methods used in determining antioxidant activity provides a critical presentation of various tests and their applicability, advantages, and disadvantages. This suggests that compounds with potential antioxidant properties could be assessed using these methodologies to understand their effectiveness and mechanism of action (Munteanu & Apetrei, 2021).

properties

IUPAC Name

6-bromo-3-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22BrN3O/c31-22-16-17-25-24(18-22)28(21-12-6-2-7-13-21)29(30(35)32-25)26-19-27(20-10-4-1-5-11-20)34(33-26)23-14-8-3-9-15-23/h1-18,27H,19H2,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQGSNNXJZPPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

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